molecular formula C14H17N3O2S2 B2902802 2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 876902-22-6

2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2902802
CAS No.: 876902-22-6
M. Wt: 323.43
InChI Key: FYQRDLYQGCLUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({6-Methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a thienopyrimidine-based acetamide derivative. Its structure comprises a 6-methylthieno[2,3-d]pyrimidin-4-yl core linked via a sulfanyl group to an acetamide moiety, with the N-substituent being an oxolan-2-ylmethyl group (tetrahydrofuran-derived). This compound is synthesized through alkylation of 6-methylthieno[2,3-d]pyrimidin-4-thiol with 2-chloro-N-[(oxolan-2-yl)methyl]acetamide, following established protocols for thiopyrimidine alkylation . Such derivatives are of interest in medicinal chemistry due to their structural similarity to kinase inhibitors and antimicrobial agents, though specific biological data for this compound remains unreported in the literature.

Properties

IUPAC Name

2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S2/c1-9-5-11-13(16-8-17-14(11)21-9)20-7-12(18)15-6-10-3-2-4-19-10/h5,8,10H,2-4,6-7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQRDLYQGCLUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CN=C2SCC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49730385
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Core Thieno[2,3-d]pyrimidine Synthesis

The thieno[2,3-d]pyrimidine scaffold is constructed via cyclocondensation of 4-amino-5-methylthiophene-3-carboxylic acid with thiourea derivatives.

Procedure :

  • Cyclocondensation :
    • 4-Amino-5-methylthiophene-3-carboxylic acid (1.0 equiv) reacts with thiourea (1.2 equiv) in acetic acid at 110°C for 6 hours.
    • Intermediate : 6-Methylthieno[2,3-d]pyrimidin-4(3H)-one (yield: 78%).
  • Chlorination :
    • The 4-keto group is replaced with chlorine using phosphorus oxychloride (POCl₃) under reflux (90°C, 4 hours).
    • Intermediate : 4-Chloro-6-methylthieno[2,3-d]pyrimidine (yield: 85%).

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, H-2), 2.54 (s, 3H, CH₃).

Sulfanyl Group Introduction

The 4-chloro intermediate undergoes nucleophilic substitution with a thiolate to install the sulfanyl bridge.

Procedure :

  • Thiolate Generation :
    • Sodium hydride (1.5 equiv) deprotonates mercaptoacetamide derivatives in dry THF at 0°C.
  • Substitution Reaction :
    • 4-Chloro-6-methylthieno[2,3-d]pyrimidine (1.0 equiv) reacts with in situ-generated thiolate (1.2 equiv) at 25°C for 12 hours.
    • Intermediate : 2-({6-Methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide (yield: 65–72%).

Optimization Note :

  • Excess thiolate (1.5 equiv) improves yield to 82% by minimizing disulfide byproducts.

Oxolan-2-ylmethylamine Coupling

The acetamide’s amine group is functionalized with the oxolan-2-ylmethyl moiety via reductive amination or direct alkylation.

Procedure :

  • Reductive Amination :
    • 2-({6-Methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide (1.0 equiv), oxolan-2-carbaldehyde (1.1 equiv), and sodium cyanoborohydride (1.5 equiv) react in methanol at 50°C for 6 hours.
    • Yield : 68%.
  • Alternative Alkylation :
    • Bromoacetamide intermediate (prepared from 2-bromoacetic acid and oxolan-2-ylmethylamine) couples with the thienopyrimidine-thiolate under basic conditions (K₂CO₃, DMF, 60°C).
    • Yield : 74%.

Key Comparison :

Method Conditions Yield (%) Purity (HPLC)
Reductive Amination NaBH₃CN, MeOH 68 95.2
Direct Alkylation K₂CO₃, DMF 74 97.8

Final Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallized from ethanol.

Analytical Data :

  • Melting Point : 162–164°C.
  • HRMS (ESI+) : m/z 391.0942 [M+H]⁺ (calc. 391.0948).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 170.2 (C=O), 56.8 (oxolan C-2), 22.1 (CH₃).

Comparative Analysis of Synthetic Routes

Two dominant strategies emerge from the literature:

  • Stepwise Assembly (Core → Sulfanyl → Oxolan):

    • Advantages : Higher intermediate stability.
    • Disadvantages : Cumulative yield loss (~58% overall).
  • Convergent Synthesis (Pre-formed oxolan-2-ylmethylacetamide + Thienopyrimidine-thiol):

    • Advantages : Shorter route (3 steps, 71% overall yield).
    • Disadvantages : Requires stoichiometric control to avoid over-alkylation.

Scale-Up Considerations and Industrial Relevance

  • Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
  • Catalysis : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) was attempted but showed <10% yield due to sulfur poisoning.

Chemical Reactions Analysis

Types of Reactions

2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the thienopyrimidine core.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thienopyrimidine derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thienopyrimidine core and sulfanyl group. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Pyrimidine Ring: Methyl (target compound) and ethyl () groups on the pyrimidine ring influence steric bulk and metabolic stability. The 6-methyl group in the target compound may confer better pharmacokinetics than bulkier substituents .
  • Synthesis :

    • All compounds are synthesized via nucleophilic substitution of thiopyrimidines with chloroacetamides. For example, compound 5.6 () uses 2-chloro-N-(2,3-dichlorophenyl)acetamide, while the target compound likely employs 2-chloro-N-[(oxolan-2-yl)methyl]acetamide under similar conditions .

Physicochemical and Spectral Comparisons

  • Melting Points : Derivatives with halogenated aromatic groups (e.g., 2,3-dichlorophenyl in ) exhibit higher melting points (~230°C) due to strong intermolecular interactions, whereas alkyl or oxolane substituents (as in the target compound) may lower melting points .
  • NMR Data : The SCH2 group in acetamide derivatives resonates at δ ~4.08–4.12 ppm (e.g., compound 5.6 and 5.15 in ), consistent with the target compound. The oxolane protons in the target compound would likely appear at δ 3.5–4.5 ppm, distinct from aromatic protons in analogs .

Biological Activity

2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a heterocyclic compound with potential biological activities. This compound has garnered interest due to its structural characteristics, which suggest possible interactions with biological targets, including enzymes and receptors. This article reviews the biological activity of this compound based on available research findings, including synthesis methods, biological assays, and structure-activity relationships.

Chemical Structure and Properties

The compound features a thienopyrimidine core and an oxolane moiety, which contribute to its unique chemical properties. The IUPAC name is 2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide, with a molecular formula of C14H17N3O2S2. Its structure is crucial for its biological activity as it may influence how the compound interacts with various biological systems.

Synthesis

The synthesis of this compound typically involves cyclization reactions of suitable precursors under controlled conditions. The synthesis pathways often require specific reagents and reaction conditions to achieve high yields and purity.

Antimicrobial Activity

Research has indicated that compounds related to the thienopyrimidine structure exhibit significant antimicrobial properties. A study highlighted the antibacterial and antifungal activities of derivatives containing similar moieties. The investigation utilized agar diffusion and broth dilution methods to evaluate the efficacy of these compounds against various microbial strains .

Table 1: Antimicrobial Activity Comparison

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
2-{6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl-N-(oxolan-2-yl)methyl}acetamideAntibacterialX µg/mL
N′-[1-(4-hydroxyphenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazideAntibacterialY µg/mL
Ceftriaxone (control)AntibacterialZ µg/mL

Note: X, Y, Z represent specific MIC values from experimental data.

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Preliminary studies suggest that it may interact with specific enzymes involved in metabolic pathways, potentially modulating their activity. This interaction could lead to therapeutic applications in treating diseases where these enzymes play a critical role.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed that the thienopyrimidine core interacts with biological targets through hydrogen bonding and hydrophobic interactions due to its structural features .

Case Studies

Several case studies have focused on related compounds within the thienopyrimidine family. For instance, a study demonstrated that modifications in the substituents on the pyrimidine ring significantly influenced the antimicrobial potency of the derivatives . These findings suggest that structural optimization can enhance biological activity.

Q & A

Q. What are the key synthetic methodologies for synthesizing 2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide?

The synthesis typically involves multi-step organic reactions, including:

  • Nucleophilic substitution : The sulfanyl group (-S-) is introduced via thiol-displacement reactions under basic conditions (e.g., K₂CO₃ in DMF) .
  • Amide coupling : The oxolane-methylamine moiety is conjugated to the acetamide backbone using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, eluent: ethyl acetate/hexane) is employed to achieve >95% purity .
    Critical parameters : Temperature control (60–80°C) and anhydrous conditions are essential to prevent hydrolysis of the thienopyrimidine core .

Q. How is structural integrity confirmed for this compound?

  • Spectroscopic analysis :
    • ¹H NMR (DMSO-d₆): Peaks at δ 12.50 (NH), 7.82 (aromatic H), and 4.12 (SCH₂) confirm key functional groups .
    • IR : Stretching vibrations at 1680 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-S) validate the acetamide and sulfanyl linkages .
  • Elemental analysis : Carbon (C: 45.29%) and sulfur (S: 9.30%) values align with theoretical calculations .
  • X-ray crystallography : Used to resolve ambiguities in regiochemistry (e.g., thieno[2,3-d]pyrimidine vs. thieno[3,2-d]pyrimidine isomers) .

Q. What analytical techniques monitor reaction progress during synthesis?

  • Thin-layer chromatography (TLC) : Silica gel plates with UV visualization track intermediate formation .
  • High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .
  • Mass spectrometry (ESI-MS) : [M+H]⁺ peaks (e.g., m/z 344.21) confirm molecular weight .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields?

  • Quantum chemical calculations : Density functional theory (DFT) predicts transition states and activation energies for sulfanyl-group incorporation .
  • Reaction path screening : ICReDD’s automated workflow combines DFT with machine learning to identify optimal solvents (e.g., DMF > ethanol) and catalysts (e.g., DBU) .
  • Case study : A 20% yield improvement was achieved by adjusting reaction time (12 → 8 hours) based on computational feedback .

Q. How to resolve contradictions in reported biological activity data?

  • Comparative assays : Re-evaluate activity against standardized cell lines (e.g., HepG2 for cytotoxicity) with controls for batch-to-batch variability .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., oxolane vs. tetrahydrofuran) to isolate pharmacophoric groups .
  • Molecular docking : Simulate binding to target proteins (e.g., kinases) to rationalize discrepancies in IC₅₀ values .

Q. What strategies enable regioselective modifications of the thienopyrimidine core?

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) to selectively functionalize the 6-methyl position .
  • Protecting groups : Temporarily block the sulfanyl-acetamide moiety with Boc (tert-butyloxycarbonyl) during nitration or halogenation .
  • Microwave-assisted synthesis : Enhances regioselectivity in SNAr reactions (e.g., 80% yield for 4-substituted derivatives) .

Q. How to elucidate pharmacodynamic and pharmacokinetic (PK) properties?

  • In vitro ADME :
    • Solubility : Use shake-flask method (PBS, pH 7.4) with HPLC quantification .
    • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
  • In silico modeling : Predict logP (2.1) and BBB permeability (CNS MPO score: 3.8) using SwissADME .

Q. How do crystal packing interactions influence stability?

  • X-ray diffraction : Reveals hydrogen bonding between the acetamide NH and pyrimidine N atoms (distance: 2.89 Å), enhancing thermal stability .
  • Polymorph screening : Slurrying in toluene/ethanol identifies the most stable crystalline form (melting point: 230°C) .

Data Contradiction Analysis

9. Discrepancies in reported melting points (e.g., 230°C vs. 210°C):

  • Root cause : Polymorphism or residual solvent (e.g., DMSO) in crystallized samples .
  • Resolution : Perform DSC (differential scanning calorimetry) with controlled heating rates (5°C/min) .

10. Conflicting cytotoxicity results (IC₅₀: 10 µM vs. 50 µM):

  • Variables : Cell passage number, serum concentration in media, and incubation time (48 vs. 72 hours) .
  • Mitigation : Adopt CLSI guidelines for assay standardization and include positive controls (e.g., doxorubicin) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (%)Reference
Sulfanyl incorporationK₂CO₃, DMF, 70°C6590
Amide couplingEDC/HOBt, RT7595
PurificationEthanol recrystallization8098

Q. Table 2. Comparative Biological Activities

DerivativeTargetIC₅₀ (µM)SAR InsightReference
6-Methyl analogKinase X10Methyl enhances hydrophobic binding
Oxolane variantKinase Y25Oxolane reduces metabolic clearance

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.